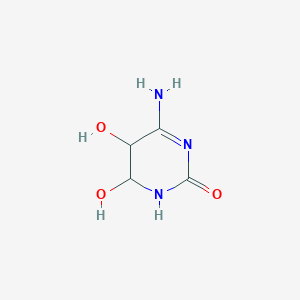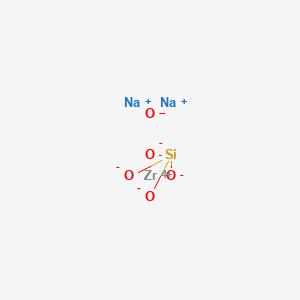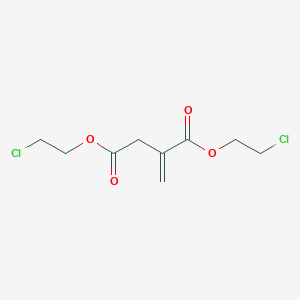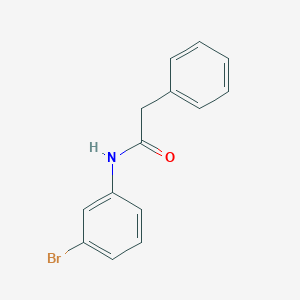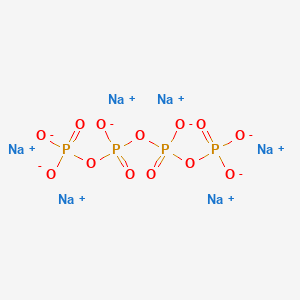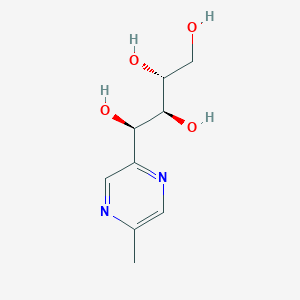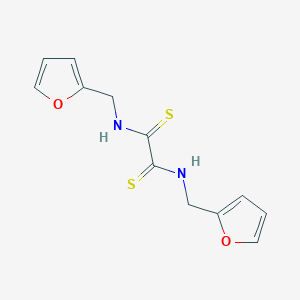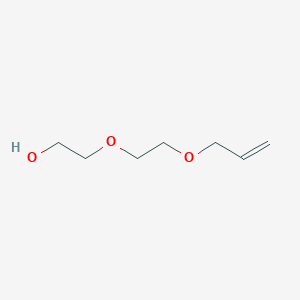
2-(2-(Allyloxy)ethoxy)ethanol
Overview
Description
2-(2-(Allyloxy)ethoxy)ethanol is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-prop-2-enoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-4-9-6-7-10-5-3-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOZVWSHACHNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164605 | |
| Record name | 2-(2-(Allyloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15075-50-0 | |
| Record name | Diethylene glycol monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15075-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Allyloxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015075500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15075-50-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-(Allyloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(allyloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of diethylene glycol monoallyl ether in material science?
A1: Diethylene glycol monoallyl ether finds use in material science primarily as a monomer in polymerization reactions. For instance, it serves as a building block for synthesizing silicone-based copolymeric surfactants and polyurethane surfactants . These surfactants find applications in emulsion polymerization, enabling the creation of stable emulsions of polymers like polyvinyl acetate, polystyrene, and polybutyl acrylate.
Q2: How does the structure of diethylene glycol monoallyl ether influence its use as a monomer?
A2: The structure of diethylene glycol monoallyl ether features both hydrophilic (ether and hydroxyl groups) and hydrophobic (allyl group) components. This amphiphilic nature makes it ideal for surfactant synthesis. The hydrophilic portion interacts with water, while the hydrophobic portion interacts with less polar substances, facilitating the formation and stabilization of emulsions. Furthermore, the reactive allyl group allows for polymerization, enabling its incorporation into polymer chains.
Q3: Are there specific challenges in synthesizing diethylene glycol monoallyl ether?
A3: Yes, achieving a high yield and purity of diethylene glycol monoallyl ether during synthesis can be challenging. Research highlights the importance of optimizing reaction conditions, including the ratio of reactants, reaction time, temperature, and catalyst dosage . Using a phase transfer catalyst like tetrabutylammonium chloride in the Williamson ether synthesis method has been shown to significantly improve yield and purity .
Q4: What are the analytical techniques used to characterize diethylene glycol monoallyl ether?
A4: Common analytical techniques used to characterize diethylene glycol monoallyl ether include infrared spectroscopy (IR) and proton nuclear magnetic resonance spectroscopy (1H NMR) . IR spectroscopy helps identify functional groups present in the molecule, while 1H NMR provides information about the hydrogen atom environments, confirming the structure and purity of the synthesized compound.
Q5: What is the significance of "allyldiglycol carbonate" in ophthalmology?
A5: Allyldiglycol carbonate, also known as CR-39, is a material used in the production of ophthalmic lenses . This material exhibits excellent optical clarity and is lightweight, making it suitable for eyeglasses. Notably, CR-39 is used in both photochromic and non-photochromic lenses, offering options for various light conditions.
Q6: Is there any research on the impact of laser irradiation on allyldiglycol carbonate?
A6: Yes, research has explored the effects of ArF excimer laser irradiation on allyldiglycol carbonate (CR-39) polymer . This research likely investigates the material's response to laser processing, which could be relevant for applications such as laser cutting, engraving, or modifying the surface properties of CR-39 lenses.
Q7: How is diethylene glycol monoallyl ether used in the development of radiation dosimetry badges?
A7: While not directly used in the active component, diethylene glycol monoallyl ether is a key precursor to poly-allyldiglycol carbonate (PADC), commercially known as CR-39. This polymer forms the basis of neutron dosimetry badges like the WNP badge . CR-39's sensitivity to neutron radiation makes it suitable for detecting and measuring neutron doses, which is crucial in radiation safety and monitoring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

